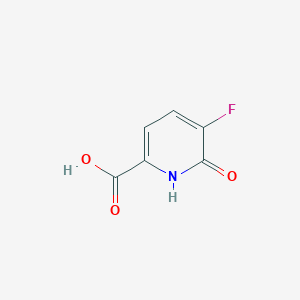

5-Fluoro-6-hydroxypicolinic acid

Vue d'ensemble

Description

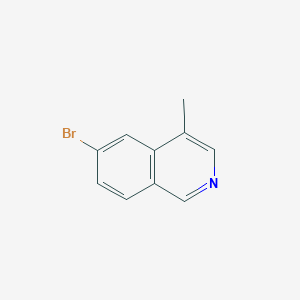

5-Fluoro-6-hydroxypicolinic acid is a chemical compound with the molecular formula C6H4FNO3 . It is used for research and development purposes . It is also a building block of Favipiravir, which is used for the treatment of advanced Ebola virus infection .

Molecular Structure Analysis

The 5-Fluoro-6-hydroxypicolinic acid molecule contains a total of 15 bonds . There are 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, and 1 carboxylic acid .Applications De Recherche Scientifique

Cooperating Ligands in C H Activation

The behavior of 6-hydroxypicolinic acid (pic-6-OH) and pyridyl-amides as cooperating ligands in the C H activation of arenes has been studied experimentally . When deprotonated, both compounds are chelating ligands and bear either a pyridone moiety or an N-acyl substituent that can assist the C H cleavage in the same way as the successful bipyridone ligands and MPAAs do .

Palladium-Mediated C H Activation

Palladium complexes of formula (NBu4)[Pd(k2-O, N-pic-6-O)(C 6F 5)py] (2) and [Pd(k2-N, N-py-CH 2N(COCF3)(C6F5)py] (6) have been synthesized and their decomposition in the presence of an arene gives the C6F5-arene coupling product, showing that the ligands enable the C H activation of the arene .

Direct Arylation of Arenes

The performance of these ligands in the direct arylation of arenes has been evaluated . The C H activation does not occur for the isomeric complex (NBu4)[Pd(k2-O, N-pic-4- O)(C6F5)py] (4) with the pyridone oxygen far from the metal, showing the involvement of this moiety in the C H cleavage .

2-Decarboxylative Hydroxylation

A gene cluster hpa (which is involved in degradation of 5HPA in Alcaligenes faecalis JQ135) was cloned and HpaM was identified as a novel monocomponent FAD-dependent monooxygenase . HpaM catalyzed the 2-decarboxylative hydroxylation of 5-HPA, thus generating 2,5-dihydroxypyridine (2,5-DPH) .

Microbial Degradation

5-hydroxypicolinic acid (5HPA) is a natural pyridine derivative that can be microbially degraded . The physiological, biochemical, and genetic foundation of the microbial catabolism of 5HPA remains unknown .

Quantum Chemical Computations

High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of 5-Fluoro-6-hydroxypicolinic acid have been created based on quantum chemical computations .

Safety And Hazards

Orientations Futures

The use of fluorinated compounds, including 5-Fluoro-6-hydroxypicolinic acid, in the field of medicine is a topic of ongoing research . For instance, a magnetic adsorbent covalently tethered with 5-hydroxypicolinic acid has been developed for the recovery of cobalt from electronic wastes . This highlights the potential of 5-Fluoro-6-hydroxypicolinic acid in various applications, opening up new directions for future research.

Propriétés

IUPAC Name |

5-fluoro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTTWFGNUPHEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-6-hydroxypicolinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)

![2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1450523.png)

![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)